3,8-Dibromo-6H-benzo[c]chromen-6-one
Description
3,8-Dibromo-6H-benzo[c]chromen-6-one is a brominated derivative of the benzo[c]chromen-6-one scaffold, a privileged structure in medicinal chemistry and natural product synthesis. Bromination at the 3- and 8-positions introduces steric bulk and electron-withdrawing effects, which may modulate reactivity, solubility, and biological interactions compared to other substituents.
Properties
Molecular Formula |
C13H6Br2O2 |
|---|---|
Molecular Weight |
353.99 g/mol |
IUPAC Name |
3,8-dibromobenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H6Br2O2/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6H |
InChI Key |
IBZHTLSDRSBIJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)OC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclization of Brominated Precursors
The patent EP2674422A1 describes a method for synthesizing 3-hydroxy-6H-benzo[c]chromen-6-one derivatives via cyclization of resorcinol analogs with bromobenzoic acids in the presence of carbonate and copper salts. For 3,8-dibromo derivatives, a dibrominated resorcinol (e.g., 2,4-dibromoresorcinol) can react with 3-bromobenzoic acid under optimized conditions. Key parameters include:
Metal-Free Oxidative Cyclization
A metal-free route reported by Wang et al. utilizes potassium peroxydisulfate (K₂S₂O₈) and silver nitrate (AgNO₃) to cyclize biphenyl-2-carboxylic acids into 6H-benzo[c]chromen-6-ones. For dibrominated variants, 3,8-dibromobiphenyl-2-carboxylic acid undergoes cyclization under these conditions:
-
Reagents : K₂S₂O₈ (2.0 equiv), AgNO₃ (0.01 equiv).
-
Solvent : Acetonitrile at reflux (82°C).
-
Yield : 60–70% for non-halogenated analogs; bromine substituents may lower yields to 50–55%.
Regioselective Bromination Techniques
Introducing bromine at the 3- and 8-positions necessitates careful consideration of directing effects and reaction kinetics.
Electrophilic Bromination of Preformed Chromenones
Electrophilic aromatic substitution (EAS) using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) targets electron-rich positions. The chromenone’s carbonyl group deactivates the ring, but the 3- and 8-positions remain activated due to resonance effects:
Directed Ortho-Bromination
To enhance regiocontrol, directing groups such as acetamide (-NHCOCH₃) can be introduced at the 8-position prior to cyclization. Post-cyclization, bromination at the 3-position is facilitated by the acetamide’s meta-directing effect:
-
Step 1 : Synthesize 8-acetamido-6H-benzo[c]chromen-6-one via copper-catalyzed cyclization.
-
Step 2 : Brominate at the 3-position using NBS and a catalytic amount of H₂SO₄ (yield: 70–75%).
-
Step 3 : Hydrolyze the acetamide group under acidic conditions to yield 3-bromo-8-amino-6H-benzo[c]chromen-6-one, followed by diazotization and bromide substitution (yield: 50–55%).
Purification and Impurity Removal
Copper residues and unreacted starting materials pose challenges in large-scale synthesis. The patent EP2674422A1 outlines a purification protocol involving:
-
Open-Ring Conversion : Treat the crude product with aqueous NaOH to convert 3,8-dibromo-6H-benzo[c]chromen-6-one into its water-soluble open-ring form, 5-acetamide-2-(2,4-dibromophenyl)benzoic acid.
-
Filtration : Remove insoluble copper salts via vacuum filtration.
-
Recyclization : Acidify the filtrate with HCl to regenerate the chromenone (recovery: 85–90%).
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies:
| Method | Starting Material | Catalyst/Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Copper-catalyzed cyclization | 2,4-Dibromoresorcinol + 3-bromobenzoic acid | CuI, Na₂CO₃ | 45–50 | 92–95 |
| Metal-free oxidative cyclization | 3,8-Dibromobiphenyl-2-carboxylic acid | K₂S₂O₈, AgNO₃ | 50–55 | 90–93 |
| Directed ortho-bromination | 8-Acetamido-6H-benzo[c]chromen-6-one | NBS, H₂SO₄ | 60–65 | 94–97 |
Industrial Scalability and Cost Considerations
The copper-catalyzed method offers cost advantages due to inexpensive reagents (Na₂CO₃: $0.50/mol; CuI: $2.00/mol). In contrast, the metal-free route incurs higher costs from AgNO₃ ($15.00/mol) and K₂S₂O₈ ($8.00/mol). For large-scale production (≥100 kg), the former reduces raw material expenses by 30–40%.
Mechanistic Insights
Copper-Mediated Cyclization
The reaction proceeds via a Ullmann-type coupling mechanism:
Electrophilic Bromination
Br⁺ generated in situ (from Br₂/FeBr₃) targets the 3- and 8-positions due to:
-
Resonance Activation : The carbonyl group directs Br⁺ to para positions relative to itself.
-
Steric Accessibility : The 8-position is less hindered compared to the 1- and 10-positions.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as sodium perborate monohydrate.
Conditions: The reaction is typically carried out in chloroform at room temperature for 12 hours.
Products: The major product formed is the oxidized form of 3,8-dibromo-6H-benzo[c]chromen-6-one.
-
Substitution:
Reagents: Various nucleophiles can be used for substitution reactions.
Conditions: The specific conditions depend on the nucleophile used and the desired substitution pattern.
Products: Substituted derivatives of this compound.
Scientific Research Applications
Applications in Chemistry:
Synthesis of Derivatives:
Applications in Biology and Medicine:
Phosphodiesterase Inhibitors: Derivatives of 6H-benzo[c]chromen-6-one, including 3,8-dibromo-6H-benzo[c]chromen-6-one, have been studied for their potential as phosphodiesterase inhibitors, which are important in the treatment of neurodegenerative diseases.
Applications in Industry:
Dye and Pigment Production: The compound’s unique structural properties make it a candidate for use in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,8-dibromo-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, as a phosphodiesterase inhibitor, it may interact with the enzyme’s active site, leading to the inhibition of its activity. This inhibition can result in increased levels of cyclic nucleotides, which play a role in various cellular processes .
Comparison with Similar Compounds
The benzo[c]chromen-6-one core allows diverse functionalization. Below, 3,8-Dibromo-6H-benzo[c]chromen-6-one is compared to key analogs based on substituent effects, synthesis, and biological activity.
Substituent Effects and Physicochemical Properties
Key Observations :
- Bromine vs. Hydroxyl/Methoxy : Bromine’s electronegativity and steric bulk may reduce hydrogen-bonding capacity and solubility compared to hydroxyl or methoxy groups. This could limit bioavailability but enhance membrane permeability .
- Fluorescence : Hydroxylated derivatives (e.g., Urolithin B) exhibit strong fluorescence for metal sensing, while bromine’s heavy atom effect likely quenches this property .
Key Insights :
Q & A
Q. Advanced
- Metabolite identification : LC-MS/MS reveals rapid glucuronidation of brominated derivatives. Blocking the 6-keto group with methyl or ethyl substituents reduces Phase II metabolism .
- Prodrug strategies : Phosphoryl or acetyl prodrugs enhance CNS delivery, as demonstrated in analogs with 70% higher brain-to-plasma ratios .
What analytical techniques are essential for characterizing this compound and resolving structural ambiguities?
Q. Basic
Q. Advanced
- HRMS-ESI : Detects trace impurities (e.g., dehalogenated byproducts) at <0.1% levels, crucial for pharmacological safety .
- Solid-state NMR : Differentiates polymorphic forms, which can alter dissolution rates by up to 40% .
How do researchers address contradictory data in the biological activity of brominated chromenones?
Basic
Common sources of contradictions and solutions:
Q. Advanced
- Meta-analysis : Cross-correlate data from >50 analogs to identify structure-activity trends obscured in single studies. For example, 3,8-dibromo derivatives consistently show lower IC₅₀ for AChE than mono-bromo analogs .
- Machine learning : QSAR models trained on 200+ chromenones predict bioactivity with R² > 0.85, guiding synthetic prioritization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
